ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyridine ring, a pyrazole ring, and a tetrahydropyrimidine ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyridine and pyrazole intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the formation of the tetrahydropyrimidine ring and the esterification to introduce the ethyl carboxylate group. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Ethyl 6-({[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanyl}methyl)-4-(1-ethyl-1H-pyrazol-4-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with similar compounds such as:
Ethyl 3-methyl-5,6-diphenylpyridazinecarboxylate: This compound has a different core structure but shares some functional groups.
Ethyl 2-methyl-4,6-dioxocyclohexanecarboxylate: Similar in having an ester group but differs in the ring structure.
Ethyl 2-methyl-3-indolylglyoxylate: Contains an indole ring, making it structurally distinct but functionally comparable in some reactions.
The uniqueness of this compound lies in its combination of multiple ring systems and functional groups, providing a versatile platform for various applications.
Properties
IUPAC Name |
ethyl 6-[[3-cyano-6-(difluoromethyl)-4-methylpyridin-2-yl]sulfanylmethyl]-4-(1-ethylpyrazol-4-yl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N6O3S/c1-4-29-9-12(8-25-29)17-16(20(30)32-5-2)15(27-21(31)28-17)10-33-19-13(7-24)11(3)6-14(26-19)18(22)23/h6,8-9,17-18H,4-5,10H2,1-3H3,(H2,27,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUECWMNDCGGLLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2C(=C(NC(=O)N2)CSC3=C(C(=CC(=N3)C(F)F)C)C#N)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901100408 | |
Record name | Ethyl 6-[[[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio]methyl]-4-(1-ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901100408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006342-60-4 | |
Record name | Ethyl 6-[[[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio]methyl]-4-(1-ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1006342-60-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-[[[3-cyano-6-(difluoromethyl)-4-methyl-2-pyridinyl]thio]methyl]-4-(1-ethyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydro-2-oxo-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901100408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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